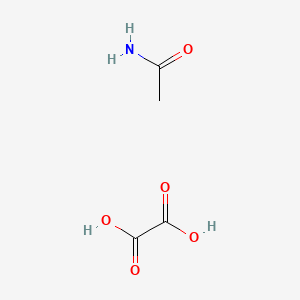
Acetamideoxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamideoxalate is a chemical compound that combines the properties of acetamide and oxalate. Acetamide, also known as ethanamide, is an organic compound derived from acetic acid, while oxalate is a naturally occurring organic acid found in various plants. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of acetamideoxalate typically involves the reaction of acetamide with oxalic acid. One common method is to dissolve acetamide in a suitable solvent, such as water or ethanol, and then add oxalic acid to the solution. The reaction mixture is then heated to facilitate the formation of this compound. The product is usually isolated by crystallization or precipitation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and more efficient heating and mixing systems. The process may involve continuous flow reactors to ensure consistent product quality and yield. The purification of this compound in an industrial context often involves techniques such as recrystallization, filtration, and drying to obtain a high-purity product.
化学反応の分析
Types of Reactions
Acetamideoxalate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxalate derivatives.
Reduction: Reduction reactions can convert this compound into simpler amide or oxalate compounds.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxalic acid derivatives, while reduction may produce simpler amides or alcohols.
科学的研究の応用
Acetamideoxalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of other compounds.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in drug development.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of acetamideoxalate involves its interaction with specific molecular targets and pathways. In biological systems, this compound may inhibit certain enzymes or interfere with metabolic processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Acetamide: An organic compound with the formula CH₃CONH₂, used as a plasticizer and industrial solvent.
Oxalic Acid: A naturally occurring organic acid found in plants, used in various industrial and laboratory applications.
N,N-Dimethylacetamide (DMA): A related compound widely used as a solvent in organic synthesis.
Uniqueness of Acetamideoxalate
This compound is unique due to its combined properties of acetamide and oxalate. This combination allows it to participate in a broader range of chemical reactions and applications compared to its individual components. Its unique structure and reactivity make it a valuable compound in various fields of research and industry.
特性
CAS番号 |
37913-34-1 |
|---|---|
分子式 |
C4H7NO5 |
分子量 |
149.10 g/mol |
IUPAC名 |
acetamide;oxalic acid |
InChI |
InChI=1S/C2H5NO.C2H2O4/c1-2(3)4;3-1(4)2(5)6/h1H3,(H2,3,4);(H,3,4)(H,5,6) |
InChIキー |
NWAJASRWXZETDW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


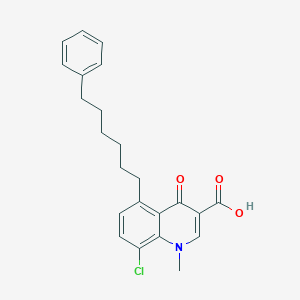
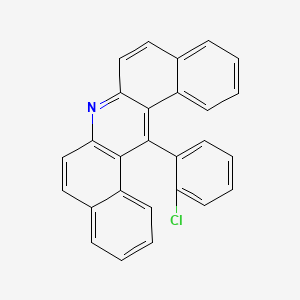
![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)
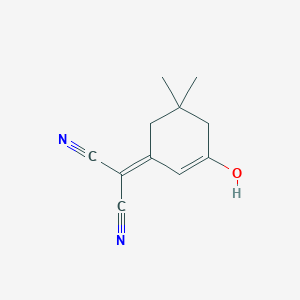

![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
![3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14678640.png)
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)
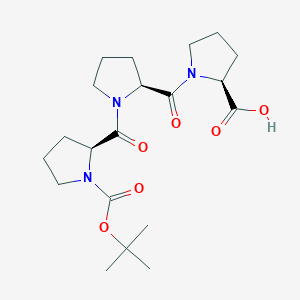
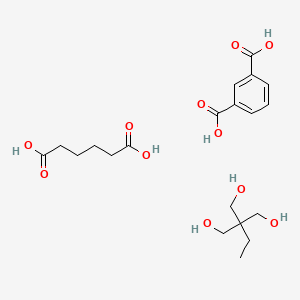
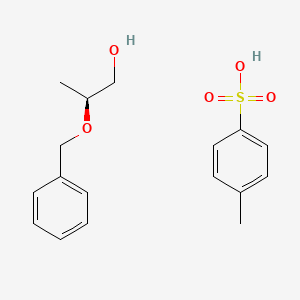
![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)

